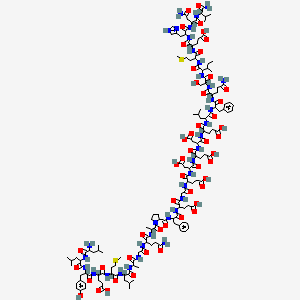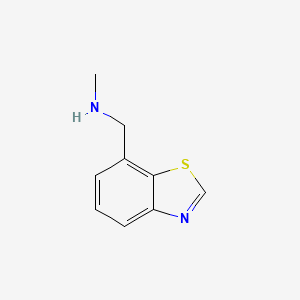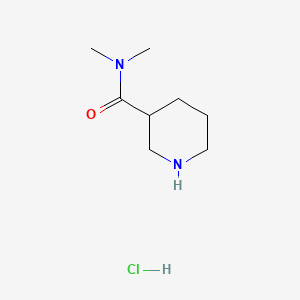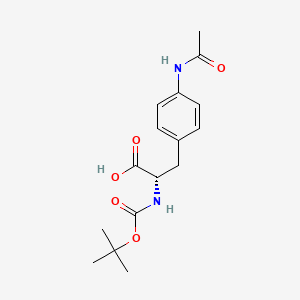
6-Nitroanthanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitroanthanthrene is a polycyclic aromatic hydrocarbon derivative, specifically a nitro-substituted anthanthrene. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a nitro group (-NO2) attached to the anthanthrene structure, which significantly influences its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroanthanthrene typically involves the nitration of anthanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthanthrene molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
化学反应分析
Types of Reactions: 6-Nitroanthanthrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 6-Aminoanthranthrene.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted anthanthrene derivatives with different functional groups replacing the nitro group.
科学研究应用
6-Nitroanthanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用机制
The mechanism of action of 6-Nitroanthanthrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including the modulation of enzyme activities and the generation of reactive oxygen species. The specific pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
6-Nitroanthanthrene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as:
6-Nitrobenzanthrone: Similar in structure but with different reactivity and applications.
6-Nitrobenzo[a]pyrene: Known for its carcinogenic properties, unlike this compound, which is not carcinogenic.
6-Nitrofluoranthene: Another nitro-substituted polycyclic aromatic hydrocarbon with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
属性
IUPAC Name |
12-nitrohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11NO2/c24-23(25)22-16-6-2-4-13-7-8-15-11-14-5-1-3-12-9-10-17(22)21(18(12)14)20(15)19(13)16/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXMIKDMSINWKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)[N+](=O)[O-])C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
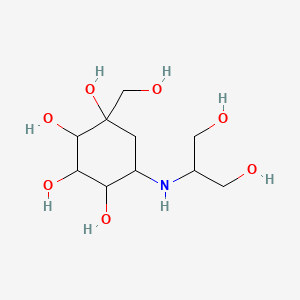
![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)


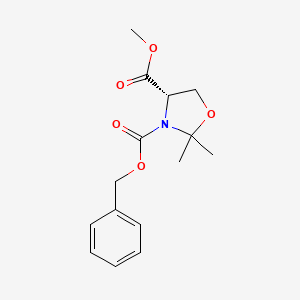
![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)
